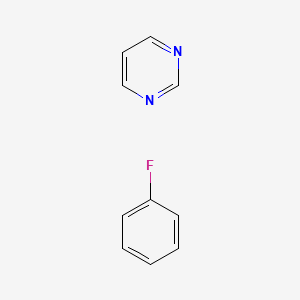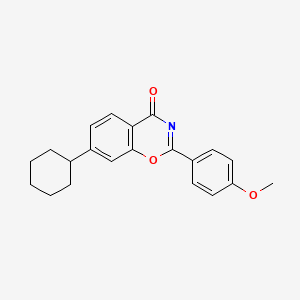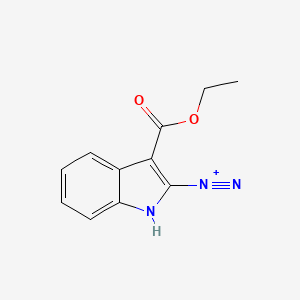
3-(Ethoxycarbonyl)-1H-indole-2-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxycarbonyl)-1H-indole-2-diazonium is a diazonium compound derived from indole, a heterocyclic aromatic organic compound. The presence of the ethoxycarbonyl group at the 3-position and the diazonium group at the 2-position of the indole ring makes this compound unique. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium typically involves the diazotization of 3-(Ethoxycarbonyl)-1H-indole. This process can be achieved by treating 3-(Ethoxycarbonyl)-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors could be advantageous in industrial settings to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethoxycarbonyl)-1H-indole-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated indoles, cyanated indoles.
Azo Compounds: Azo dyes and pigments.
Hydrazine Derivatives: Hydrazino-indoles.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxycarbonyl)-1H-indole-2-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Potential use in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive indole derivatives.
Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.
Wirkmechanismus
The mechanism of action of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium primarily involves its ability to form reactive intermediates, such as nitrenes and radicals, through the loss of nitrogen gas. These intermediates can then participate in various chemical reactions, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-amine: Contains an amine group at the 2-position instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-thiol: Features a thiol group at the 2-position.
Uniqueness
The presence of the diazonium group in 3-(Ethoxycarbonyl)-1H-indole-2-diazonium makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives through substitution and coupling reactions, which is not as easily achievable with the similar compounds listed above.
Eigenschaften
CAS-Nummer |
746597-93-3 |
|---|---|
Molekularformel |
C11H10N3O2+ |
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-ethoxycarbonyl-1H-indole-2-diazonium |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1 |
InChI-Schlüssel |
PCVBBVPSSDBLSF-UHFFFAOYSA-O |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


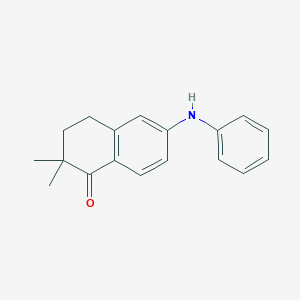

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
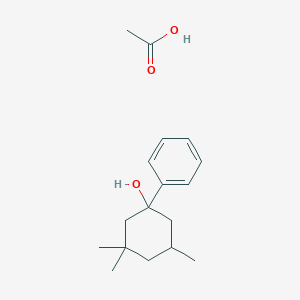
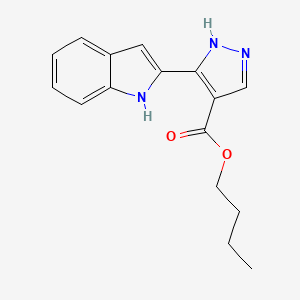
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
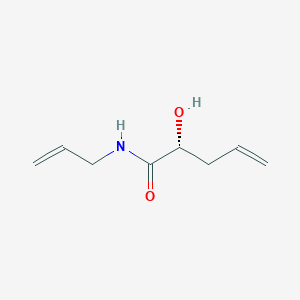
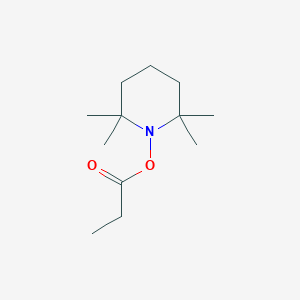
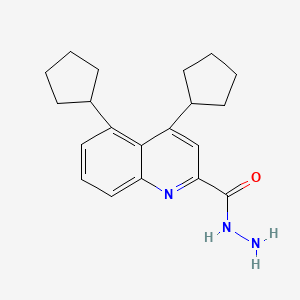
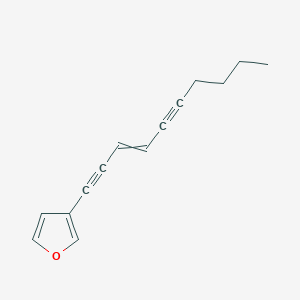
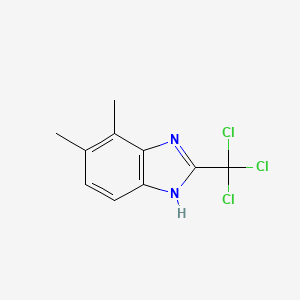
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
